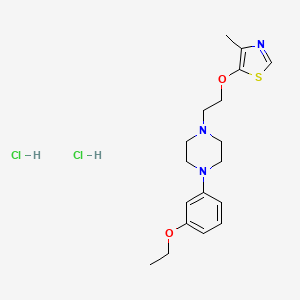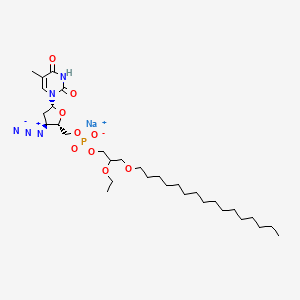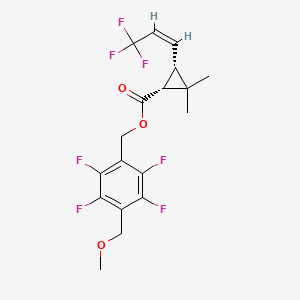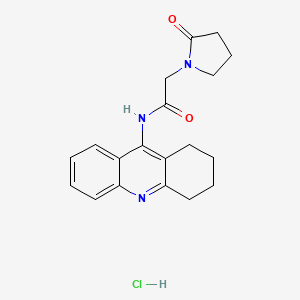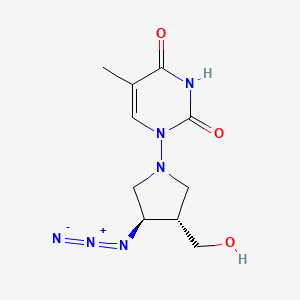
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinedione core and an azido group attached to a pyrrolidinyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems can help optimize the reaction conditions and improve the efficiency of the production process. Safety measures are crucial due to the presence of the azido group, which can be potentially explosive under certain conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted pyrimidinediones.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical and medicinal applications to create targeted drug delivery systems and diagnostic tools .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-propyl-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to its analogs, the methyl group at the 5-position of the pyrimidinedione core provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
145828-67-7 |
|---|---|
Formule moléculaire |
C10H14N6O3 |
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
1-[(3R,4S)-3-azido-4-(hydroxymethyl)pyrrolidin-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N6O3/c1-6-2-16(10(19)12-9(6)18)15-3-7(5-17)8(4-15)13-14-11/h2,7-8,17H,3-5H2,1H3,(H,12,18,19)/t7-,8+/m1/s1 |
Clé InChI |
RYKPHFSKLDRIEF-SFYZADRCSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)N2C[C@@H]([C@H](C2)N=[N+]=[N-])CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)N2CC(C(C2)N=[N+]=[N-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


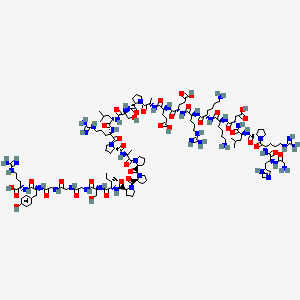
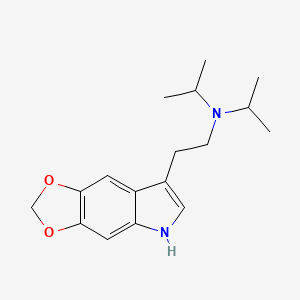
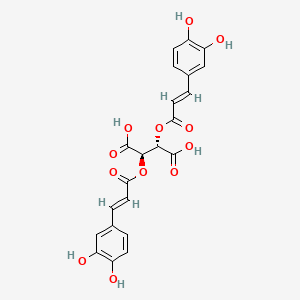
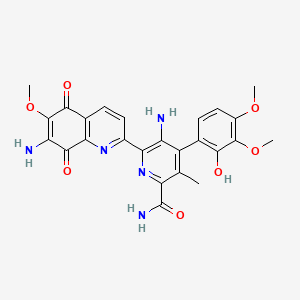
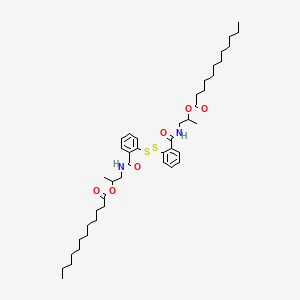

![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
